Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate

Medicinal Chemistry Computational ADME Fragment-Based Drug Design

Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate (CAS 95104-43-1) is a partially saturated oxazole (4-oxazoline/2,3-dihydrooxazole) derivative featuring a chiral 1-hydroxyethyl substituent at C5, a methyl group at C3, and an ethyl ester at C4. The compound exists at the boundary between the non-aromatic 2,3-dihydrooxazole form (C₉H₁₅NO₄, MW 201.22 g/mol) and its aromatic isoxazole tautomer (C₉H₁₃NO₄, MW 199.21 g/mol), a structural ambiguity reflected in conflicting molecular formulas across vendor catalogs.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
Cat. No. B11768168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OCN1C)C(C)O
InChIInChI=1S/C9H15NO4/c1-4-13-9(12)7-8(6(2)11)14-5-10(7)3/h6,11H,4-5H2,1-3H3
InChIKeyQBKGMKWIYGSXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate: Core Identity, Procurement Specifications, and Comparator Landscape


Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate (CAS 95104-43-1) is a partially saturated oxazole (4-oxazoline/2,3-dihydrooxazole) derivative featuring a chiral 1-hydroxyethyl substituent at C5, a methyl group at C3, and an ethyl ester at C4 . The compound exists at the boundary between the non-aromatic 2,3-dihydrooxazole form (C₉H₁₅NO₄, MW 201.22 g/mol) and its aromatic isoxazole tautomer (C₉H₁₃NO₄, MW 199.21 g/mol), a structural ambiguity reflected in conflicting molecular formulas across vendor catalogs . It is supplied at 97–98% purity with batch-specific QC documentation (NMR, HPLC, GC) by multiple manufacturers . Its closest structural analogs differ in the nature of the C5 substituent (hydroxymethyl, hydroxyl, or unsubstituted), the carboxylate regioposition (3- vs. 4-ester), or the ring saturation state (aromatic isoxazole vs. dihydrooxazole), each of which confers distinct physicochemical and reactivity profiles .

Why In-Class Isoxazole or Dihydrooxazole Analogs Cannot Replace Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate Without Evidence


Substituting this compound with a generic isoxazole-4-carboxylate or dihydrooxazole scaffold ignores three quantifiable axes of differentiation that directly affect experimental reproducibility and biological outcome: (i) the C5 1-hydroxyethyl group introduces a chiral center and adds one hydrogen-bond donor plus one additional acceptor relative to the unsubstituted core ; (ii) the 4-carboxylate regioisomer positions the ester at a distinct electronic environment compared to the 3-carboxylate isomer, altering both reactivity and target engagement geometry [1]; and (iii) the 2,3-dihydrooxazole ring—a partially saturated, non-aromatic heterocycle—exhibits markedly different thermal stability, ring-opening propensity, and oxidation susceptibility compared to the fully aromatic isoxazole form [2][3]. These are not interchangeable features; they represent discrete molecular parameters that must be controlled in structure-activity studies, synthetic route design, and analytical method development. The quantitative evidence below substantiates where this compound diverges from its closest neighbors.

Quantitative Differentiation Evidence: Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate vs. Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Capacity vs. Unsubstituted Isoxazole-4-Carboxylate Core

The target compound possesses one hydrogen-bond donor (hydroxyethyl –OH) and five hydrogen-bond acceptors (ester carbonyl, ring oxygen, ring nitrogen, hydroxyl oxygen, ester ether oxygen), yielding a topological polar surface area (TPSA) of 72.56 Ų . In contrast, the unsubstituted analog ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8, a known leflunomide impurity) has zero H-bond donors and only three H-bond acceptors, with a predicted TPSA of approximately 52–56 Ų . The target compound thus offers a >30% increase in polar surface area and a fundamentally different H-bonding pharmacophore, which directly impacts membrane permeability, solubility, and target recognition.

Medicinal Chemistry Computational ADME Fragment-Based Drug Design

Chiral Center and Stereochemical Complexity vs. Achiral Hydroxymethyl Analog

The target compound contains a chiral secondary alcohol at the 1-hydroxyethyl substituent (C5 side-chain), generating a stereogenic center absent in its closest achiral analog, ethyl 5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate (CAS 95104-40-8) . The target compound has 3 rotatable bonds versus 2 for the hydroxymethyl analog, and a molecular weight of 201.22 (dihydro form) or 199.21 (isoxazole form) versus 185.18 g/mol . The additional methyl group on the hydroxyethyl chain increases both steric bulk and lipophilicity (LogP 1.21 vs. predicted ~0.8 for the hydroxymethyl analog), while the chiral center enables enantioselective recognition in biological systems .

Chiral Synthesis Stereochemistry Asymmetric Catalysis

Regiochemical Specificity: 4-Carboxylate vs. 3-Carboxylate Isoxazole Isomers

The target compound bears the ethyl ester at the C4 position of the oxazole ring, whereas the regioisomer ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (CAS 78934-71-1) positions the ester at C3 [1]. This regiochemical difference alters the electronic environment of the carboxylate: in the 4-ester, the carbonyl is conjugated with the C4–C5 double bond of the 2,3-dihydrooxazole ring, whereas in the 3-ester, the carbonyl is conjugated with the C=N of the oxazole . The 3-carboxylate isomer has been investigated as a precursor to ethyl 5-acetylisoxazole-3-carboxylate, a distinct synthetic entry point for neurodegenerative disease candidates, while the 4-carboxylate isomer serves as a scaffold for 5-substituted isoxazole-4-carboxylic ester libraries via the Gelin synthesis pathway [2].

Regiochemistry Bioisosterism Synthetic Intermediate

Ring Saturation State: 2,3-Dihydrooxazole Reactivity vs. Aromatic Isoxazole Stability

The compound is explicitly named as a 2,3-dihydrooxazole (4-oxazoline), a non-aromatic heterocycle with a localized C4=C5 double bond, distinguishing it from the fully aromatic isoxazole tautomer . 2,3-Dihydroisoxazoles are documented to exhibit greater thermal lability and susceptibility to ring-opening reactions compared to aromatic isoxazoles, due to the absence of aromatic stabilization of the weak N–O bond [1]. Under oxidizing conditions, 2,3-dihydroisoxazoles can be converted to isoxazoles using reagents such as nickel peroxide or manganese dioxide, enabling controlled oxidation-state tuning that is not accessible with the pre-aromatized isoxazole form [2]. The target compound thus offers a distinct reactivity node: the partially saturated ring can serve as a latent precursor to the aromatic isoxazole or as a substrate for cycloaddition and ring-transformation chemistry.

Heterocyclic Chemistry Ring-Opening Reactions Oxidation Chemistry

Purity Specifications and QC Documentation: Batch-Level Traceability vs. Lower-Grade Analogs

The target compound is supplied at 97% standard purity (Bidepharm, Leyan, Chemenu) to NLT 98% (MolCore), with batch-specific QC documentation including NMR, HPLC, and GC analyses available upon request . By comparison, the closest analog, ethyl 5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate (CAS 95104-40-8), is typically offered at 95%+ purity . The 2–3% purity differential represents a ≥40% reduction in total impurity burden (from ≤5% total impurities to ≤3% or ≤2%), which is significant for applications requiring high-fidelity analytical standards, reproducible biological assay results, or synthetic transformations sensitive to impurity-driven side reactions.

Quality Control Analytical Chemistry Procurement Specifications

Evidence-Backed Application Scenarios for Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate in Research and Industrial Procurement


Stereochemistry-Dependent Biological Screening Campaigns

The chiral 1-hydroxyethyl substituent distinguishes this compound from all achiral isoxazole-4-carboxylate analogs . Research groups investigating enantioselective enzyme inhibition, diastereomeric receptor binding, or chiral recognition phenomena should select this compound as the sole member of the 5-substituted isoxazole-4-carboxylate series that introduces a stereogenic center. The measured TPSA of 72.56 Ų and LogP of 1.21 place it within favorable drug-like physicochemical space, making it suitable for fragment-based screening libraries where 3D shape diversity is required.

2,3-Dihydrooxazole Ring-Transformation and Cycloaddition Chemistry

The non-aromatic 2,3-dihydrooxazole ring enables reactivity pathways unavailable to the aromatic isoxazole form, including thermal rearrangement to dihydroazepines, dipolar cycloaddition across the C4=C5 double bond, and controlled oxidation to the isoxazole . Synthetic chemistry groups exploring scaffold-hopping strategies or building compound libraries via ring-transformation logic should procure the 2,3-dihydrooxazole form specifically, rather than the pre-aromatized isoxazole, to preserve the reactive double bond as a synthetic handle.

High-Purity Reference Standards for Impurity Profiling of Leflunomide-Related Compounds

The 97–98% purity of the target compound, combined with batch-level NMR, HPLC, and GC documentation , makes it suitable as a reference standard in forced degradation studies or impurity profiling of isoxazole-containing pharmaceuticals such as leflunomide. The structurally related compound ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8) is an established leflunomide impurity ; the target compound, with its 5-hydroxyethyl substituent and dihydrooxazole ring, can serve as a process-related impurity marker or a resolution standard for HPLC method validation in related synthetic routes.

4-Carboxylate Isoxazole Library Synthesis via Gelin Chemistry

The target compound's 4-carboxylate regiochemistry aligns with the well-established Gelin synthesis pathway for 5-substituted isoxazole-4-carboxylic esters . Researchers building focused libraries of 4-carboxylate isoxazole or dihydrooxazole derivatives—for antimicrobial, anti-inflammatory, or agrochemical screening—should prioritize this regioisomer over the 3-carboxylate analog (CAS 78934-71-1), as the 4-ester scaffold provides a distinct chemical space with documented entry into bioactive isoxazole-4-carboxylic acid amides and hydrazides.

Quote Request

Request a Quote for Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.